

Enpp-1-IN-10 and the Landscape of ENPP1 Inhibition: A Technical Guide

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Compound of Interest

Compound Name: *Enpp-1-IN-10*

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Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein with a pivotal role in regulating extracellular nucleotide metabolism. Its enzymatic activity, primarily the hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), is implicated in a range of physiological and pathological processes, including bone mineralization, insulin signaling, and immune regulation. Notably, ENPP1 has emerged as a critical negative regulator of the cGAS-STING pathway, a key component of the innate immune system, by degrading its ligand, cyclic GMP-AMP (cGAMP). This function has positioned ENPP1 as a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of ENPP1, its function, and the rationale for its inhibition. While specific public data on the inhibitor **Enpp-1-IN-10** is limited, this document will use it as an entry point to discuss the broader strategies and methodologies in the development of ENPP1 inhibitors for research and therapeutic applications.

Introduction to Enpp-1-IN-10: A Potent ENPP1 Inhibitor

Enpp-1-IN-10 (also referred to as compound 1) has been identified as a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1).^[1] Publicly available data

indicates a K_i value of 3.866 μM .^[1] Its primary suggested application is in the field of anticancer research.^[1]

Table 1: Quantitative Data for **Enpp-1-IN-10**

Parameter	Value	Reference
K_i	3.866 μM	^[1]
CAS Number	2631704-38-4	^[1]

Note: Detailed experimental protocols and further in vitro or in vivo data for **Enpp-1-IN-10** are not readily available in the public domain.

The Core Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)

ENPP1 is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes.^{[2][3]} As a type II transmembrane glycoprotein, it is composed of two identical disulfide-bonded subunits.^{[3][4]}

Enzymatic Function and Substrates

ENPP1 exhibits broad substrate specificity, cleaving phosphodiester and pyrophosphate bonds in a variety of molecules.^[4] Its primary physiological substrate is extracellular ATP, which it hydrolyzes to produce AMP and PPI .^[4] This function is crucial in regulating bone mineralization, as PPI is a potent inhibitor of hydroxyapatite crystal formation.^[5]

More recently, ENPP1 was identified as the primary hydrolase of extracellular 2',3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune response to cytosolic DNA.^{[5][6]}

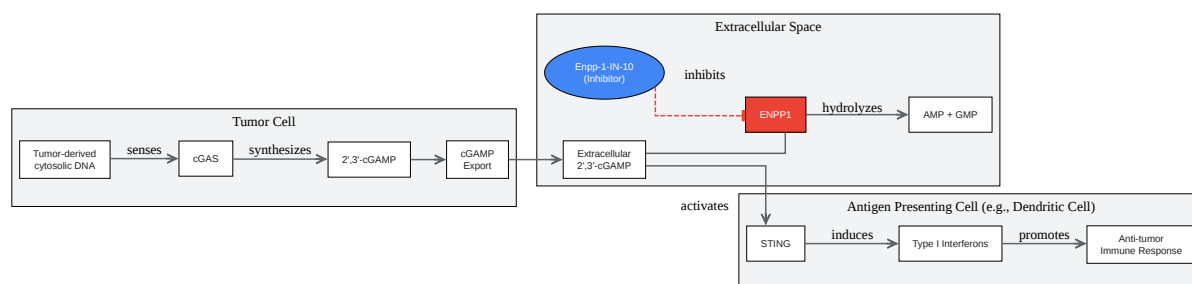
Table 2: Key Substrates and Products of ENPP1

Substrate	Products	Key Biological Role
Adenosine Triphosphate (ATP)	Adenosine Monophosphate (AMP) + Inorganic Pyrophosphate (PPi)	Regulation of bone mineralization, purinergic signaling[4][5]
2',3'-cyclic GMP-AMP (cGAMP)	Adenosine Monophosphate (AMP) + Guanosine Monophosphate (GMP)	Negative regulation of the cGAS-STING pathway[5][6]

Mechanism of Action: The Rationale for ENPP1 Inhibition in Oncology

The discovery of ENPP1's role in degrading cGAMP has significant implications for cancer immunotherapy. The cGAS-STING pathway is a key mechanism for detecting tumor-derived DNA, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.

By hydrolyzing extracellular cGAMP, ENPP1 effectively dampens this anti-tumor immune surveillance mechanism, creating an immunosuppressive tumor microenvironment. Therefore, inhibiting ENPP1 is a promising strategy to enhance the cGAS-STING-mediated anti-tumor immunity.



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Figure 1: Mechanism of ENPP1 Inhibition in the cGAS-STING Pathway.

Experimental Protocols for Assessing ENPP1 Inhibition

Several *in vitro* assays are employed to determine the inhibitory activity of compounds against ENPP1. These assays typically measure the generation of a product from an ENPP1-mediated reaction.

Colorimetric ENPP1 Activity Assay

This assay utilizes a colorimetric substrate, such as p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP). ENPP1 hydrolyzes pNP-TMP to thymidine 5'-monophosphate and p-nitrophenol, the latter of which can be quantified spectrophotometrically at 405 nm after alkalization.

Protocol:

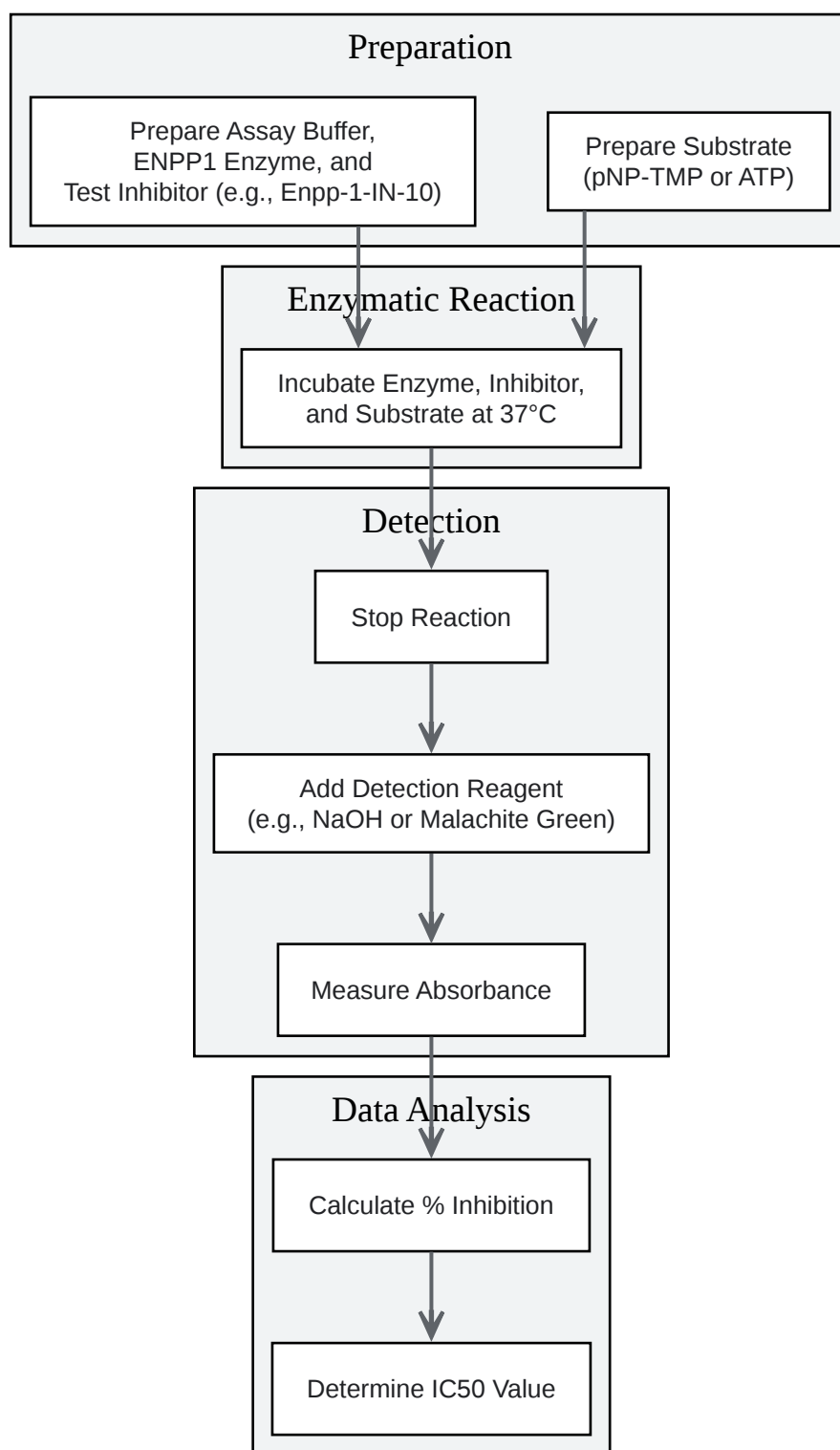
- Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂), recombinant human ENPP1, and the test inhibitor (e.g., **Enpp-1-IN-10**) at various concentrations.
- Initiate the reaction by adding the substrate, pNP-TMP.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., NaOH).
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition and determine the IC₅₀ value.

Malachite Green Phosphate Assay

This method is suitable for measuring ENPP1 activity using its physiological substrate, ATP. The assay quantifies the inorganic pyrophosphate (PPi) released, which is then converted to inorganic phosphate (Pi) by inorganic pyrophosphatase and detected using a malachite green-based reagent.

Protocol:

- Set up the ENPP1 reaction with ATP as the substrate in the presence of the test inhibitor.
- Incubate at 37°C.
- Add inorganic pyrophosphatase to convert the generated PPi to Pi.
- Add the malachite green reagent, which forms a colored complex with Pi.
- Measure the absorbance at a wavelength of ~620-650 nm.
- Determine the inhibitor's potency from the concentration-response curve.



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Figure 2: Generalized Experimental Workflow for an ENPP1 Inhibition Assay.

Summary and Future Directions

ENPP1 is a multifaceted enzyme with significant implications in cancer biology, primarily through its regulation of the cGAS-STING pathway. The development of potent and selective ENPP1 inhibitors, such as **Enpp-1-IN-10**, holds considerable promise for enhancing anti-tumor immunity. While the publicly available data for **Enpp-1-IN-10** is currently limited, the broader field of ENPP1 inhibitor research is rapidly advancing.

Future research will likely focus on:

- The discovery and characterization of novel ENPP1 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
- In-depth preclinical and clinical evaluation of ENPP1 inhibitors as monotherapies and in combination with other immunotherapies, such as checkpoint inhibitors.
- Elucidation of the full spectrum of ENPP1's biological functions to identify other potential therapeutic applications for its inhibitors.

The continued exploration of ENPP1 biology and the development of targeted inhibitors will be crucial in translating this promising therapeutic strategy into clinical benefits for patients.

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